

Disperse Blue 291: A Technical Overview of its Chemical Properties and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 is a synthetic monoazo dye characterized by its blue hue and its use in the textile industry for dyeing synthetic fibers. Belonging to the family of azo dyes, its chemical structure is of interest to researchers not only for its coloring properties but also for its potential biological activity and toxicological implications. This technical guide provides a comprehensive overview of the molecular formula, weight, and known biological effects of **Disperse Blue 291**, with a focus on its genotoxic, mutagenic, and cytotoxic properties. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their studies or require a reference for its biological impact.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Disperse Blue 291** is provided in the table below.

Property	Value
Molecular Formula	C ₁₉ H ₂₁ BrN ₆ O ₆ [1]
Molecular Weight	509.31 g/mol [1]
CAS Number	56548-64-2 [1]
Class	Single azo dye [1]
Manufacturing Method	Diazotization of 2,4-Dinitro-6-bromoaniline and coupling with N-(3-(diethylamino)-4-methoxyphenyl)acetamide. [1]

Toxicological Profile

Disperse Blue 291 has been the subject of several toxicological studies to assess its safety. Research has primarily focused on its potential to cause genetic damage, mutations, and cell death.

Genotoxicity, Mutagenicity, and Cytotoxicity

Studies have demonstrated that **Disperse Blue 291** exhibits genotoxic, mutagenic, and cytotoxic effects in various experimental models.

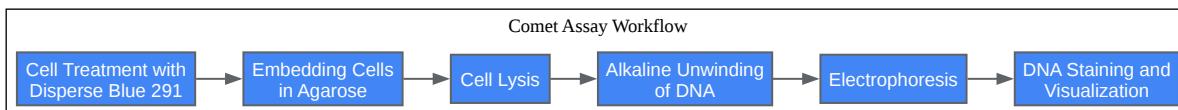
A key study investigated the effects of the commercial dye C.I. **Disperse Blue 291** on the human hepatic cell line HepG2. The study reported a significant increase in DNA damage, as measured by the comet assay, and a higher frequency of micronuclei in cells exposed to the dye. Furthermore, a decrease in cell viability was observed, indicating a cytotoxic effect.[\[2\]](#)

Another study in male Swiss mice investigated the mutagenicity and genotoxicity of **Disperse Blue 291** following oral administration. The results showed an increased frequency of micronucleated polychromatic erythrocytes in the bone marrow of treated animals. However, no significant primary DNA damage was observed in blood, liver, or kidney cells via the comet assay, and there were no changes in the expression of the genes BAX, BCL2, SMAD4, and TNFA in leukocytes.[\[3\]](#)

The table below summarizes the quantitative data from a key in vitro study on the genotoxic and cytotoxic effects of **Disperse Blue 291** on HepG2 cells.[\[2\]](#)

Concentration ($\mu\text{g/mL}$)	Genotoxic Effect (Comet Assay)	Mutagenic Effect (Micronucleus Test)	Cytotoxic Effect (Cell Viability)
200	No significant increase	No significant increase	No significant decrease
400	Significant increase in tail length	Significant increase in frequency	Significant decrease
600	Significant increase in tail length	Significant increase in frequency	Significant decrease
800	Significant increase in tail length	Significant increase in frequency	Significant decrease
1000	Significant increase in tail length	Significant increase in frequency	Significant decrease

Experimental Protocols

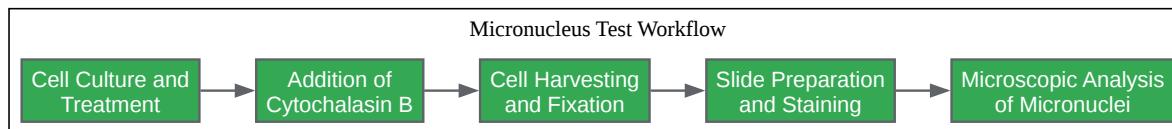

Detailed methodologies for the key experiments cited are provided to allow for replication and further investigation.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

- Cell Preparation: HepG2 cells are treated with various concentrations of **Disperse Blue 291** for a specified duration.
- Embedding: The cells are then embedded in a low-melting-point agarose gel on a microscope slide.
- Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.
- Alkaline Unwinding: The DNA is unwound under alkaline conditions to expose single-strand breaks and alkali-labile sites.

- Electrophoresis: The slides are subjected to electrophoresis, allowing the negatively charged, damaged DNA fragments to migrate from the nucleus, forming a "comet tail."
- Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

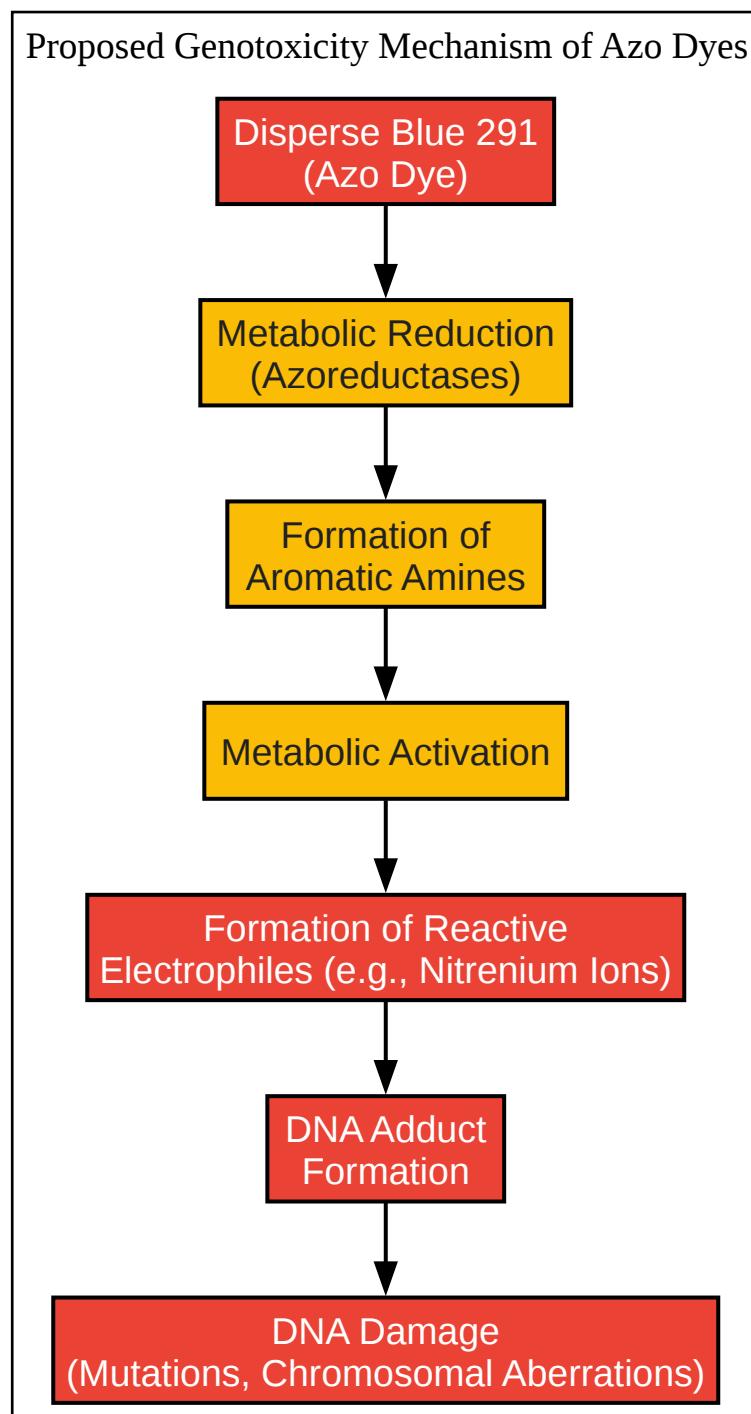

[Click to download full resolution via product page](#)

Comet Assay Experimental Workflow.

Micronucleus Test

The micronucleus test is used to assess chromosomal damage.

- Cell Culture and Treatment: HepG2 cells are cultured and exposed to different concentrations of **Disperse Blue 291**. A cytokinesis-blocking agent (e.g., cytochalasin B) is added to identify cells that have completed one nuclear division.
- Harvesting and Fixation: The cells are harvested, treated with a hypotonic solution, and then fixed.
- Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: The slides are examined under a microscope to score the frequency of micronuclei in binucleated cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.


[Click to download full resolution via product page](#)

Micronucleus Test Experimental Workflow.

Mechanism of Genotoxicity

While specific signaling pathways activated by **Disperse Blue 291** have not been fully elucidated, the genotoxicity of many azo dyes is understood to proceed through a general mechanism involving metabolic activation.

Azo dyes can be metabolized by azoreductases, enzymes present in liver microsomes and intestinal microflora, which cleave the azo bond (-N=N-). This reductive cleavage can lead to the formation of aromatic amines. These aromatic amines can then be further metabolized to reactive electrophiles, such as nitrenium ions, which can form covalent adducts with DNA. These DNA adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.

[Click to download full resolution via product page](#)

Generalized Mechanism of Azo Dye Genotoxicity.

Conclusion

Disperse Blue 291 is a monoazo dye with a molecular formula of $C_{19}H_{21}BrN_6O_6$ and a molecular weight of 509.31 g/mol. In vitro and in vivo studies have demonstrated its potential to induce genotoxicity, mutagenicity, and cytotoxicity. The primary mechanism of its genotoxicity is likely through metabolic activation to reactive intermediates that form DNA adducts, a common pathway for azo dyes. While specific signaling pathways involved in the cellular response to **Disperse Blue 291**-induced damage are not yet well-defined, the provided experimental protocols and toxicological data offer a solid foundation for further research into its biological effects and potential risks. This information is critical for researchers and professionals in fields where exposure to or the biological activity of such compounds is a concern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Disperse Blue 291: A Technical Overview of its Chemical Properties and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555911#disperse-blue-291-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com